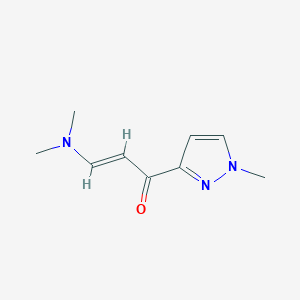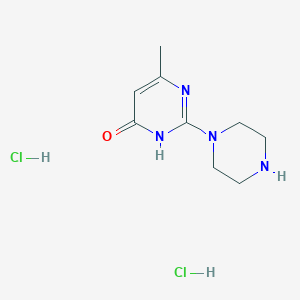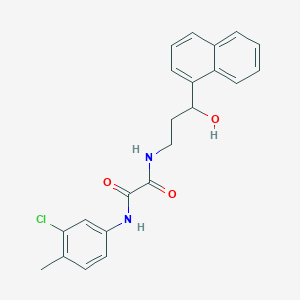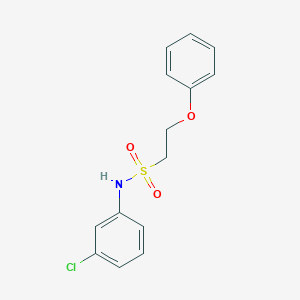
7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a heterocyclic organic molecule that belongs to the benzoxazepine family. This class of compounds is known for its diverse pharmacological activities, including dopaminergic activity, which is of interest in the treatment of disorders such as Parkinson's disease and schizophrenia . The structure of the compound suggests potential biological activity, given the presence of a chloro substituent and an ethoxybenzyl group, which may influence its binding to biological targets.
Synthesis Analysis
The synthesis of benzoxazepine derivatives typically involves the cyclization of amino alcohols followed by specific functional group transformations. For instance, 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were prepared through cyclization and subsequent demethylation . Similarly, the synthesis of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a related compound, was achieved from 5-chloro-2-nitrobenzoic acid through a series of reactions including reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for "7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives is characterized by a seven-membered azepine ring, which can adopt a chair conformation. The presence of substituents such as chloro, ethoxy, and benzyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and interaction with other molecules . The crystal and molecular structure analysis of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one, revealed that the NO2 group is almost in the same plane as the nitrobenzyl ring, indicating planarity in certain regions of the molecule .
Chemical Reactions Analysis
Benzoxazepine derivatives can undergo various chemical reactions, including N-alkylation, sulfonylation, and condensation with other heterocycles. For example, the Lewis acid-mediated condensation of O,O-acetalic benzoxazepine compounds with 6-chloropurine led to the formation of purine-benzoxazepine hybrids . The reactivity of the chlorine atom in the purine moiety was found to be influenced by the alkylation at specific nitrogen atoms of the ring . These reactions demonstrate the versatility of benzoxazepine derivatives in forming new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can increase the lipophilicity of the compounds, which is often associated with better central nervous system penetration . The lipophilicity and electronic properties of the substituents can also affect the compound's binding affinity to biological targets and its pharmacokinetic profile. The crystallographic analysis of similar compounds has shown that they can form intermolecular hydrogen bonds, which could be significant for their stability and interaction with biological macromolecules .
Applications De Recherche Scientifique
Dopaminergic Activity and CNS Disorders
Research into benzazepines, such as those structurally related to the specified compound, has shown potential dopaminergic activity, suggesting possible applications in central nervous system (CNS) disorders. For instance, substituted benzazepines have been evaluated as agonists of central and peripheral dopamine receptors, indicating potential for treating conditions like Parkinson's disease or schizophrenia (Pfeiffer et al., 1982). Similarly, derivatives with specific structural modifications have been identified for their dopamine and serotonin antagonist activities, suggesting their utility in treating schizophrenia and other CNS disorders (Howard, 2005).
Synthetic Methodologies and Structural Analyses
The synthesis and structural analysis of related benzazepine derivatives have been a significant area of research. Studies have detailed the synthesis of aromatic substituted benzazepines and their oxo derivatives, providing insights into the chemical properties and potential applications of such compounds (Orito et al., 1980). Additionally, research on polymeric materials incorporating ethoxybenzene units indicates the exploration of these compounds in materials science, particularly for their electrical conductivity and spectroscopic properties (Moustafid et al., 1991).
Anticancer and Antimicrobial Applications
The exploration of benzazepine derivatives extends to their potential anticancer and antimicrobial activities. Novel triazole derivatives, for example, have been synthesized and evaluated for their anticancer activity against various cancer types, showcasing the therapeutic potential of such compounds (Bekircan et al., 2008). Similarly, antimicrobial activities of triazole derivatives have been reported, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Propriétés
IUPAC Name |
7-chloro-4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-2-22-16-5-3-4-13(8-16)10-20-11-14-9-15(19)6-7-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKAACBVVAHKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516817.png)
![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)
![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)
![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)


![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)
![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)

![N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2516832.png)